molecular formula C8H11BrN2 B1437010 N-(2-aminoethyl)-3-bromoaniline CAS No. 14088-81-4

N-(2-aminoethyl)-3-bromoaniline

Cat. No.: B1437010
CAS No.: 14088-81-4
M. Wt: 215.09 g/mol
InChI Key: XWASBZNKFJVMAU-UHFFFAOYSA-N
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Description

“N-(2-aminoethyl)-3-bromoaniline” likely refers to a compound that contains an aniline group (a benzene ring attached to an amine), a bromine atom, and an additional amine group attached through an ethyl chain .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a benzene ring (from the aniline group), a bromine atom, and an amine group attached through an ethyl chain .


Chemical Reactions Analysis

Amines, such as those in “this compound”, can participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in coordination compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Amines generally have higher boiling points than similar-sized molecules due to their ability to form hydrogen bonds .

Scientific Research Applications

Synthetic Chemistry and Catalysis

Compounds structurally related to N-(2-aminoethyl)-3-bromoaniline have been studied for their roles in forming complexes with metal carboxylates, which are active catalysts for polymerization reactions. For instance, benzimidazolylmethylamine ZnII and CuII carboxylate complexes have shown promise in the polymerization of ε-caprolactone, indicating potential applications in materials science and polymer chemistry (Attandoh et al., 2014).

Pharmacological Research

Derivatives of bromoanilines, closely related to the query compound, have been synthesized and evaluated as inhibitors of receptor tyrosine kinases (RTKs) and antiangiogenic agents. This includes the study of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines, showcasing the potential of such compounds in developing new therapeutics for cancer treatment by inhibiting critical pathways involved in tumor growth and metastasis (Gangjee et al., 2010).

Material Science

In material science, the electrochemical oxidation of bromoanilines, including studies on 4-bromoaniline and its derivatives, has been explored to understand their electrochemical behavior in solutions. Such studies contribute to the development of new materials and electrochemical processes, which could include applications in organic electronics or as precursors for conductive polymers (Kádár et al., 2001).

Photochromic and Thermochromic Materials

Research into halogen-bond effects on the thermo- and photochromic behavior of anil-based molecular co-crystals reveals the potential for creating responsive materials. These materials could find applications in smart coatings, sensors, and display technologies (Carletta et al., 2017).

Synthetic Methodologies

The regioselective bromination of aromatic amines, including processes involving bromoanilines, highlights advancements in synthetic methodologies that enhance the efficiency and selectivity of chemical syntheses. Such methodologies are foundational in the development of pharmaceuticals, agrochemicals, and advanced materials (Smith et al., 2002).

Mechanism of Action

The mechanism of action of a compound depends on its use. For example, some amines can inhibit ACE2, preventing actions that can lead to myocyte hypertrophy and vascular smooth muscle cell proliferation .

Safety and Hazards

Amines can be hazardous. They can cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The future directions for “N-(2-aminoethyl)-3-bromoaniline” would depend on its properties and potential applications. For example, amines are being studied for their potential use in adsorption materials for air purification .

Properties

IUPAC Name

N'-(3-bromophenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,11H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWASBZNKFJVMAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651250
Record name N~1~-(3-Bromophenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14088-81-4
Record name N1-(3-Bromophenyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14088-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-(3-Bromophenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromoaniline (0.50 g, 2.9 mmol) in diethyl ether (Et2O, 5 mL) was added 4 M HCl in dioxane (1 mL), and the mixture was stirred at 25° C. for 1 h. Solvent was removed under reduced pressure, and the resulting HCl salt was dissolved in 2-(2-methoxyethoxy)ethanol (2 mL). 2-Oxazolidinone (0.429 g, 4.93 mmol) was added, and the reaction mixture was heated to 180° C. for 24 h. The collected crude solid was purified by column chromatography (0-10% (1% NH4OH in MeOH)/CH2Cl2) to provide N1-(3-bromo-phenyl)-ethane-1,2-diamine (0.10 g, 16%). 3-(Piperidine-1-carbonyl)-benzaldehyde (Example 1, step D; 0.091 g, 0.42 mmol) was added to a solution of the phenyl-diamine in 1,2-dichloroethane (10 mL), and the reaction mixture was stirred at 25° C. for 15 min. The mixture was treated with NaBH(OAc)3 (0.128 g, 0.604 mmol), and the resulting suspension was stirred at 25° C. for 18 h. The suspension was partitioned with satd NH4Cl (20 mL) and CH2Cl2 (20 mL), and the aqueous layer was extracted with CH2Cl2 (3×20 mL). The combined organic layers were washed with brine (50 mL), dried (MgSO4), filtered, and concentrated under reduced pressure. The crude residue was purified by column chromatography (2-10% CH3OH/CH2Cl2), and then by preparative TLC (10% CH3OH/CH2Cl2) to provide the desired product (0.060 g, 34%). MS (ESI): mass calculated for C21H26BrN3O, 415.13; m/z found, 416.1 [M+H]+. 1H NMR (400 MHz, CDCl3): 7.28-7.26 (m, 3H), 7.21-7.16 (m, 1H), 6.93 (t, J=8.0 Hz, 1H), 6.74-6.71 (m, 1H), 6.67 (t, J=2.0 Hz, 1H), 6.47-6.44 (m, 1H), 4.23 (br s, 1H), 3.75 (s, 2H), 3.64 (br s, 2H), 3.25 (br s, 2H), 3.10 (t, J=5.6 Hz, 2H), 2.83-2.80 (m, 2H), 1.60-1.43 (m, 6H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.429 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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